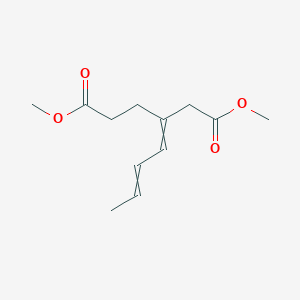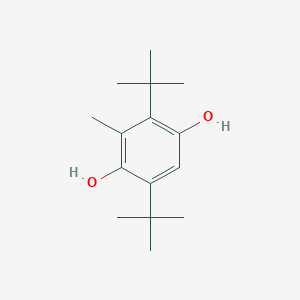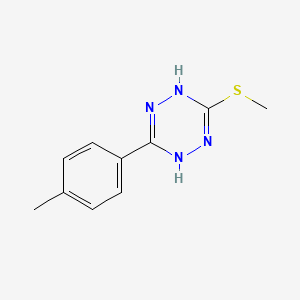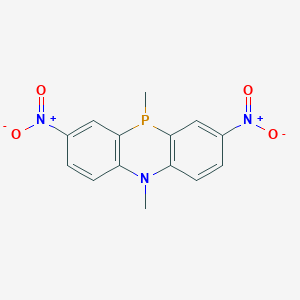
2-Nitrosobenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrosobenzene-1,3-diol is an organic compound characterized by the presence of a nitroso group (-NO) and two hydroxyl groups (-OH) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitrosobenzene-1,3-diol can be synthesized through several methods:
Oxidation of Amino Precursors: One common method involves the oxidation of 2-aminophenol using oxidizing agents such as sodium dichromate or peracetic acid.
Reduction of Nitro Precursors: Another approach is the reduction of 2-nitrophenol to 2-nitrosophenol, followed by further oxidation to this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Nitrosobenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert it back to the corresponding amino or hydroxylamine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitroso group can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate, peracetic acid.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Reaction Conditions: Typically, these reactions are carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
Oxidation: Quinones.
Reduction: Aminophenols or hydroxylamines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-Nitrosobenzene-1,3-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Nitrosobenzene-1,3-diol involves its interaction with various molecular targets:
Nitroso Group Reactivity: The nitroso group can participate in redox reactions, forming reactive intermediates that can interact with nucleophiles and electrophiles.
Pathways Involved: The compound can undergo tautomerization, dimerization, and other transformations that influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
2-Nitrosobenzene-1,3-diol can be compared with other similar compounds, such as:
Nitrosobenzene: Lacks the hydroxyl groups, making it less reactive in certain types of reactions.
2-Aminophenol: Contains an amino group instead of a nitroso group, leading to different reactivity and applications.
2-Nitrophenol: Contains a nitro group instead of a nitroso group, affecting its redox properties and reactivity.
Properties
CAS No. |
66266-79-3 |
|---|---|
Molecular Formula |
C6H5NO3 |
Molecular Weight |
139.11 g/mol |
IUPAC Name |
2-nitrosobenzene-1,3-diol |
InChI |
InChI=1S/C6H5NO3/c8-4-2-1-3-5(9)6(4)7-10/h1-3,8-9H |
InChI Key |
VBIXSHPPIPNDLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(4-Methoxyphenyl)methylidene]-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14478041.png)
![5-Ethyl-1,3-bis[(oxiran-2-yl)methyl]-5-(pentan-2-yl)imidazolidine-2,4-dione](/img/structure/B14478044.png)

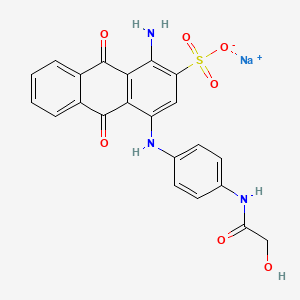
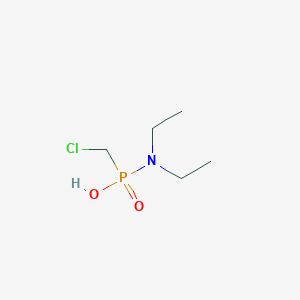
![5-[(1S,2R,4aR,8aS)-5-Hydroxy-1,2,4a,5-tetramethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14478074.png)
![Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane](/img/structure/B14478082.png)
silane](/img/structure/B14478089.png)

